An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the physical and chemical properties of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. As a key building block in medicinal chemistry, particularly in the development of neurological and psychiatric therapeutic agents, a thorough understanding of its characteristics is paramount for its effective use in research and development. The aminoindane scaffold is a privileged structure known for a range of biological activities, and fluorination often enhances metabolic stability and binding affinity.[1]
Section 1: Chemical Identity and Structure
Precise identification is the foundation of reproducible scientific work. 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic salt consisting of the protonated form of the fluorinated indanamine base and a chloride counter-ion. It is important to distinguish between the racemic mixture and its specific enantiomers, which may have different biological activities and are identified by distinct CAS numbers.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | [2] |
| CAS Number | 1191908-44-7 (Racemate) | [2][3] |
| 731859-02-2 ((R)-enantiomer) | [4][5] | |
| Molecular Formula | C₉H₁₁ClFN | [2] |
| Molecular Weight | 187.64 g/mol | [2] |
| Canonical SMILES | Cl.NC1CCC2=CC=C(F)C=C21 | [2] |
| InChI Key | INNMZPPLAARVHQ-UHFFFAOYSA-N |[2] |
Section 2: Core Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in experimental assays. As a solid crystalline hydrochloride salt, this compound is generally more stable and easier to handle than its free-base form.
Table 2: Summary of Physical Properties
| Property | Value | Remarks | Source(s) |
|---|---|---|---|
| Physical State | Solid | Crystalline powder is typical. | [2][4] |
| Appearance | White to off-white or light yellow solid | Varies slightly depending on purity. | |
| Melting Point | >208 °C (for the parent amine HCl) | A specific melting point for the 6-fluoro derivative is not widely published, but the parent 2,3-dihydro-1H-inden-1-amine hydrochloride melts at approximately 208-209.5 °C. The fluoro-substituted version is expected to have a comparable or slightly different melting point. | [6] |
| Solubility | Soluble in water, methanol. Soluble in DMSO. | As a hydrochloride salt, it exhibits good solubility in polar protic solvents. Solubility in organic solvents like dichloromethane or ethyl acetate is expected to be limited. |
| Purity | Typically ≥96% | Commercially available batches often have purities of 96-98%. |[2][4] |
Section 3: Spectroscopic and Analytical Characterization
Robust analytical characterization is essential to confirm the identity, structure, and purity of the material. The following protocols are standard, self-validating systems for ensuring the quality of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expertise & Causality: The key diagnostic features in the NMR spectra are the aromatic signals, which will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, and the characteristic couplings between the fluorine atom and nearby protons and carbons (J-coupling). The presence of these J H-F and J C-F couplings provides definitive evidence of fluorination at the C-6 position. The hydrochloride salt form may lead to peak broadening of the amine protons. Using a solvent like DMSO-d₆ allows for the observation of the -NH₃⁺ protons.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
-
Instrument Setup: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz. Tune and shim the instrument for optimal resolution.
-
Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. If available, acquire a ¹⁹F spectrum to confirm the fluorine environment.
-
Data Analysis: Process the spectra using appropriate software. Reference the spectra (e.g., to the residual solvent peak of DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Integrate the ¹H signals and assign all peaks based on chemical shift, multiplicity, and coupling constants.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules. A well-developed reversed-phase method can separate the main compound from starting materials, by-products, and degradation products.
Trustworthiness & Self-Validation: An effective HPLC protocol for an amine hydrochloride must utilize a buffered mobile phase. This is critical because unbuffered systems can lead to poor peak shape (tailing) or even peak splitting, as the analyte can exist in both its protonated (salt) and free base forms on the column, leading to unreliable purity assessments. The use of a photodiode array (PDA) detector further enhances trustworthiness by allowing for peak purity analysis, which confirms that a single chromatographic peak is not composed of multiple co-eluting species.[7]
Protocol: Reversed-Phase HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare an aqueous phase (Solvent A) of 0.1% trifluoroacetic acid (TFA) or a 20 mM phosphate buffer (pH adjusted to 2.5-3.0) in HPLC-grade water. The organic phase (Solvent B) is typically HPLC-grade acetonitrile or methanol.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase or a 50:50 mixture of water/acetonitrile. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
-
Gradient: A typical gradient would be 5% to 95% Solvent B over 10-15 minutes.
-
-
Data Analysis: Integrate the area of all detected peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Section 4: Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Table 3: Safety and Handling Information
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictogram | GHS07 (Harmful/Irritant) | [2][4] |
| Signal Word | Warning | [2][4] |
| Hazard Statements | H302: Harmful if swallowed. | [2][4] |
| H315: Causes skin irritation. | [2] | |
| H319: Causes serious eye irritation. | [2][4] | |
| H335: May cause respiratory irritation. | [2] | |
| Storage | Store at room temperature in a well-sealed container. Protect from moisture and light to prevent degradation. | [4] |
| PPE | Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood. |[2] |
References
-
Chromatography Forum. Amine hydrochloride in HPLC. [Link]
- Google Patents.
-
Journal of Pharmaceutical Research. Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. [Link]
-
ResearchGate. Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 6-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride | 1191908-44-7 [amp.chemicalbook.com]
- 4. (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]
- 5. 731859-02-2 Cas No. | (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 6. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 7. jopcr.com [jopcr.com]
